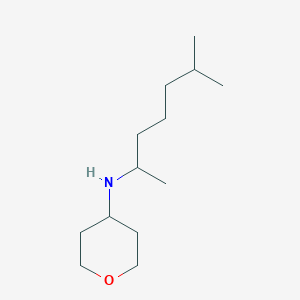
N-(6-Methylheptan-2-yl)tetrahydro-2H-pyran-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(6-Methylheptan-2-yl)tetrahydro-2H-pyran-4-amine is a useful research compound. Its molecular formula is C13H27NO and its molecular weight is 213.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(6-Methylheptan-2-yl)tetrahydro-2H-pyran-4-amine is a nitrogen-containing heterocyclic compound with potential pharmacological applications. Its unique structure, characterized by a tetrahydropyran ring, suggests diverse biological activities, particularly in the realms of antimicrobial and anti-parasitic effects. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H27NO
- Molecular Weight : Approximately 213.37 g/mol
- IUPAC Name : this compound
The compound's structure features an alkyl substitution on the nitrogen atom, enhancing its lipophilicity and cellular permeability, which may contribute to its biological efficacy.
Synthesis
This compound can be synthesized through various methods, including:
- Pictet-Spengler Reaction : This involves the condensation of amino compounds with aldehydes or ketones under acidic conditions.
- Amide Formation : Reacting with carboxylic acids in the presence of coupling agents can yield derivatives with enhanced biological activity.
Antimicrobial Activity
Compounds containing tetrahydropyran structures have demonstrated significant antimicrobial properties. For instance, related derivatives have shown effectiveness against various bacteria and fungi. Preliminary studies suggest that this compound may exhibit similar antimicrobial activity due to its structural characteristics.
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Variable inhibition | |
| Candida albicans | Notable antifungal activity |
Anti-Parasitic Effects
Research indicates that thiopyran derivatives have shown activity against kinetoplastid parasites, suggesting that this compound could also be effective in treating parasitic infections. This potential is particularly relevant in developing new therapeutic agents targeting diseases like leishmaniasis and Chagas disease.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival.
- Receptor Modulation : It could interact with various biological receptors, altering their activity and affecting cellular pathways.
Case Studies
-
Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several tetrahydropyran derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a therapeutic agent in treating infections caused by resistant strains.
- Results Summary :
| Compound | MIC (µg/mL) | Target Microorganism |
|--------------|------------------|---------------------------|
| this compound | 32 | Staphylococcus aureus |
| Control (Ampicillin) | 16 | Staphylococcus aureus |
- Results Summary :
- Anti-Parasitic Activity Assessment : In vitro assays demonstrated that the compound exhibited promising activity against Trypanosoma brucei, indicating its potential as an anti-parasitic drug candidate.
Eigenschaften
IUPAC Name |
N-(6-methylheptan-2-yl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-11(2)5-4-6-12(3)14-13-7-9-15-10-8-13/h11-14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYABIQPSJWCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














